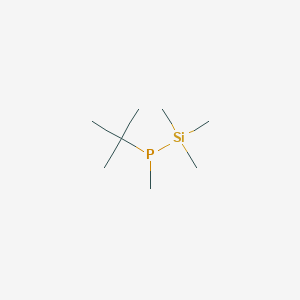
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is an organophosphorus compound with the molecular formula C8H21PSi. It is a derivative of phosphine, where the hydrogen atoms are replaced by a combination of tert-butyl, methyl, and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- typically involves the reaction of tert-butylphosphine with methyltrimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The general reaction scheme is as follows:
(tert-Butyl)PH2+MeSiCl3→(tert-Butyl)MeSi3P
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of biological phosphorus compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- involves its ability to act as a ligand, forming complexes with various metal ions. The molecular targets include transition metals, and the pathways involved are related to coordination chemistry. The compound’s unique structure allows it to stabilize metal centers and facilitate catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups.
Phosphine, (1,1-dimethylethyl)-: Contains only one tert-butyl group.
Uniqueness
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
112100-58-0 |
|---|---|
Molecular Formula |
C8H21PSi |
Molecular Weight |
176.31 g/mol |
IUPAC Name |
tert-butyl-methyl-trimethylsilylphosphane |
InChI |
InChI=1S/C8H21PSi/c1-8(2,3)9(4)10(5,6)7/h1-7H3 |
InChI Key |
PITJKHMJOGIFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















